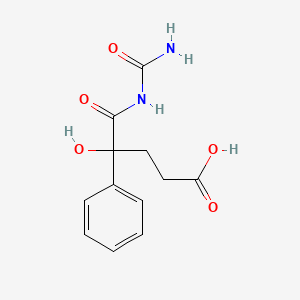
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid is an organic compound with a complex structure that includes a carbamoyl group, a hydroxy group, and a phenyl group attached to a glutaramic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid typically involves multi-step organic reactions. One common method includes the protection of the amine group, followed by the introduction of the hydroxy and phenyl groups through specific reagents and catalysts. The final step often involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbamoyl group can be reduced to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbamoyl group produces an amine.
Scientific Research Applications
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid exerts its effects involves interactions with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes, influencing their activity. The hydroxy and phenyl groups can interact with hydrophobic and aromatic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Piroxicam: A non-steroidal anti-inflammatory drug with a similar carbamoyl structure.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that share some structural features with N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
22742-73-0 |
|---|---|
Molecular Formula |
C12H14N2O5 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
5-(carbamoylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid |
InChI |
InChI=1S/C12H14N2O5/c13-11(18)14-10(17)12(19,7-6-9(15)16)8-4-2-1-3-5-8/h1-5,19H,6-7H2,(H,15,16)(H3,13,14,17,18) |
InChI Key |
TWYNAZRCKFLNOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)(C(=O)NC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


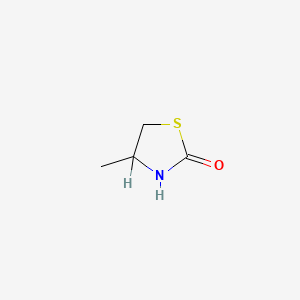

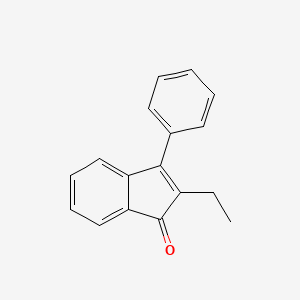
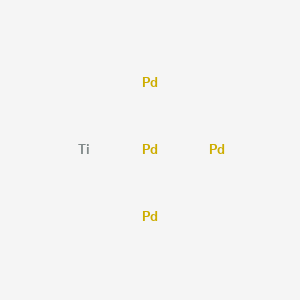


![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
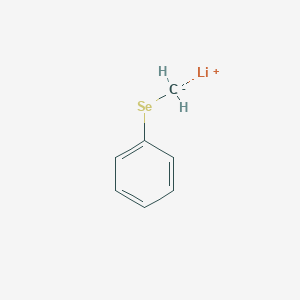
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)

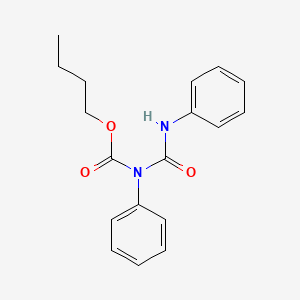

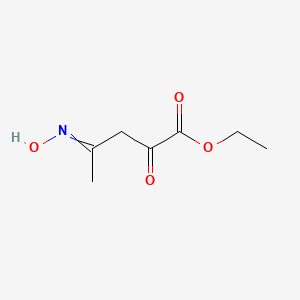
![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)
